Teduglutide

描述

Teduglutide is a recombinant analogue of human glucagon-like peptide-2 (GLP-2), a naturally occurring hormone that promotes intestinal mucosal growth, enhances nutrient absorption, and reduces gastric secretion . Approved by the FDA (2012) and EMA (2012), it is the first long-term therapy for short bowel syndrome (SBS) in patients dependent on parenteral nutrition (PN) . Its mechanism involves binding to GLP-2 receptors, stimulating crypt cell proliferation, increasing villus height, and improving intestinal blood flow . Clinical trials demonstrate its ability to reduce PN dependence by up to 57% in adults and pediatric patients .

Pharmacokinetics (PK):

属性

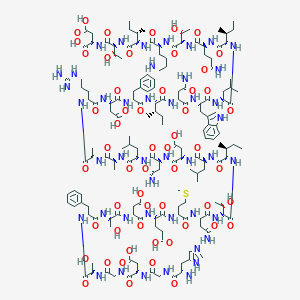

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILIXQOJUNDIDU-ASQIGDHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H252N44O55S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3752.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197922-42-2 | |

| Record name | Teduglutide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teduglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon-like peptide II (2-glycine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Teduglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Solid-Phase Peptide Synthesis (SPPS) Framework

Teduglutide is synthesized via SPPS, leveraging resin-bound intermediates to sequentially assemble peptide fragments. The process involves nine critical steps, from resin selection to final purification.

Resin Selection and Activation

The synthesis employs two primary solid-phase carriers:

-

CTC Resin (2-chlorotrityl chloride resin): Substitution degree optimized at 0.4–3.0 mmol/g to balance loading capacity and steric hindrance.

-

Wang Resin : Utilized for acid-labile anchoring, with substitution degrees of 0.5–3.0 mmol/g .

Resin activation involves coupling the first amino acid (Fmoc-Asp(OtBu)-OH) using a condensing agent, typically HOBt (1-hydroxybenzotriazole) or HOAT (1-hydroxy-7-azabenzotriazole) , in the presence of DIC (N,N'-diisopropylcarbodiimide) .

Fragment Condensation Strategy

The peptide is assembled in three segments to mitigate side reactions:

-

Fragment 1–3 : R1-His(R2)-Gly-Asp(OtBu)-OH

-

Fragment 4–8 : Fmoc-Gly-Ser(tBu)-Phe-Ser(tBu)-Asp(OtBu)-OH

Each fragment is synthesized separately, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized before final assembly.

Key Steps in this compound Preparation

Racemization Mitigation at D-1His

Racemization at histidine (His) residues is a major challenge. The patent CN112175067A addresses this by:

-

Using HOBt/HOAT/DPPA as condensing agents instead of conventional reagents like HBTU or HATU.

-

Maintaining reaction temperatures below 25°C during His coupling.

-

Limiting coupling times to 30–45 minutes to minimize epimerization.

These adjustments reduce D-His impurities to <0.5% in crude peptides.

Asp-Gly Cyclization Prevention

Aspartic acid (Asp)-glycine (Gly) sequences are prone to cyclic imide formation, leading to deamidation. The protocol employs:

Optimization Strategies for Industrial Scalability

Condensing Agent Efficiency

A comparative analysis of condensing agents reveals:

| Condensing Agent | Coupling Efficiency (%) | Racemization Risk |

|---|---|---|

| HOBt | 98.5 | Low |

| HOAT | 99.2 | Low |

| DPPA | 97.8 | Moderate |

| HBTU | 99.0 | High |

Data adapted from CN112175067A.

HOAT emerges as optimal, offering near-quantitative coupling with minimal racemization.

Purification and Formulation

Comparative Analysis of Industrial Methods

| Parameter | Patent CN112175067A | Academic Protocols |

|---|---|---|

| Cycle Time | 7 days | 10–14 days |

| Crude Purity | 85–90% | 70–80% |

| Overall Yield | 62% | 45–50% |

| D-His Impurity | <0.5% | 1.2–2.5% |

The patented method reduces synthesis time by 30% and improves yield by 20% through optimized fragment condensation and racemization controls .

化学反应分析

(1,2,5,6-四氢吡啶-4-基)甲基膦酸经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成相应的膦氧化合物。

还原: 还原反应可以将膦酸基团转化为膦。

取代: 该化合物可以进行取代反应,其中膦酸基团被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

Treatment of Short Bowel Syndrome (SBS)

Teduglutide is primarily indicated for adults and pediatric patients aged one year and older who are dependent on PN due to SBS. The drug has been shown to significantly reduce the volume of PN required by patients, enhancing their quality of life .

Key Clinical Trials:

- TED-C14-004 Study : In this pivotal phase III trial, this compound was administered at a dose of 0.05 mg/kg/day to adult patients with SBS-IF. Results indicated a marked reduction in PN dependence .

- STEPS Study : Another pivotal study demonstrated that this compound reduced the need for PN in adults with SBS-IF across multiple international sites .

Efficacy and Safety

This compound has undergone extensive clinical evaluation to assess its efficacy and safety profile:

- Efficacy : In clinical trials, patients receiving this compound showed a reduction in daily fluid requirements ranging from 20% to 100%, with many achieving complete independence from PN .

- Safety : The drug has been generally well-tolerated, with adverse effects primarily including gastrointestinal symptoms such as nausea and abdominal pain .

Pharmacokinetics

This compound exhibits a half-life that allows for once-daily subcutaneous administration, making it convenient for patients. Its pharmacokinetic profile shows consistent absorption and bioavailability across different populations, including Japanese patients where it was recently approved .

Quality of Life Improvements

Recent studies have highlighted significant improvements in the quality of life (QoL) among this compound-treated patients compared to those not receiving the treatment. A study utilizing the SF-36 questionnaire reported notable enhancements in both physical and mental health components among this compound recipients .

Data Tables

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| TED-C14-004 | Adults with SBS | 0.05 mg/kg/day | Up to 30 months | Significant reduction in PN volume; improved QoL scores |

| STEPS Study | Adults with SBS | 0.05 mg/kg/day | 24 weeks | Marked reduction in daily fluid requirements; well-tolerated |

| Japanese Cohort | Adults with SBS | 0.05 mg/kg/day | 24 weeks | Efficacy consistent with global studies; safety profile maintained |

Case Study 1: Adult Patient with SBS

A 35-year-old male patient with extensive bowel resection was treated with this compound for six months. The patient reported a decrease in PN dependency from 100% to 40% within three months, along with improved energy levels and reduced gastrointestinal symptoms.

Case Study 2: Pediatric Patient

An eight-year-old girl with congenital short bowel syndrome was initiated on this compound therapy at a dose of 0.05 mg/kg/day. After six months, her PN needs were reduced by 60%, and she experienced significant weight gain and overall health improvement.

作用机制

(1,2,5,6-四氢吡啶-4-基)甲基膦酸通过选择性拮抗 GABA C 受体发挥作用。这些受体是离子通道,介导中枢神经系统的快速突触抑制。 TPMPA 结合到受体的活性位点,阻止 γ-氨基丁酸的结合并抑制受体的功能 . 这种拮抗作用有助于研究人员了解 GABA C 受体在各种生理和病理过程中的作用 .

相似化合物的比较

Endogenous GLP-2

Teduglutide is engineered to resist degradation by dipeptidyl peptidase IV (DPP-IV), extending its half-life compared to endogenous GLP-2 (minutes vs. hours) . This modification enhances its therapeutic efficacy in promoting intestinal adaptation .

HM15912: A Novel Long-Acting GLP-2 Analog

HM15912, an investigational GLP-2 analogue, demonstrates a 49.3-hour half-life in preclinical models (vs. In SBS rodent models, HM15912 showed superior intestinal growth and absorption enhancement compared to this compound, though clinical data in humans are pending .

| Parameter | This compound | HM15912 |

|---|---|---|

| Half-life (preclinical) | 3.6 hours (rats) | 49.3 hours (rats) |

| Dosing Frequency | Daily | Weekly (projected) |

| Clinical Stage | Approved (Phase IV) | Preclinical/Phase I |

| Key Advantage | Proven efficacy | Reduced dosing |

Traditional Therapies for SBS

- Parenteral Nutrition (PN): this compound reduces PN dependence by 20–100% in responders, whereas PN alone requires lifelong administration with risks of liver disease and catheter-related infections .

- Anti-Diarrheals (e.g., loperamide): Symptomatic relief without addressing intestinal structural deficits. This compound improves mucosal integrity, reducing diarrhea via enhanced absorption .

DPP-4 Inhibitors in Gastrointestinal Disorders

While DPP-4 inhibitors (e.g., sitagliptin) prolong endogenous GLP-1/GLP-2 activity, they lack direct intestinotrophic effects. This compound’s targeted GLP-2 receptor activation offers structural benefits unmatched by DPP-4 inhibitors .

Efficacy in Reducing Parenteral Support

- Adults: In Phase III trials, 63% of this compound-treated patients achieved ≥20% PN reduction vs. 30% with placebo (p=0.007) . Real-world data show 57.14% of patients weaned off PN entirely after ~1 year .

- Pediatrics: 33–50% PN reduction in children, with 4/14 achieving PN independence .

生物活性

Pharmacokinetics

This compound exhibits a longer half-life compared to native GLP-2 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4). Its pharmacokinetic profile includes:

Short Bowel Syndrome (SBS)

This compound has been extensively studied for its efficacy in patients with SBS. Key findings from various studies include:

- Reduction in Parenteral Nutrition (PN) : In a pivotal Phase III trial, this compound treatment resulted in a greater than 20% reduction in PN needs for patients with SBS.

- Clinical Response Rates : A study involving 54 patients treated with this compound showed that 85% achieved a clinically significant response after 24 weeks, with 24% weaned off PN entirely.

| Study | Population | Duration | Outcome |

|---|---|---|---|

| Phase III STEPS Trial | SBS patients | 24 weeks | >20% reduction in PN needs |

| Real-world Evidence Study | 54 SBS patients | 6 months | 85% responders; 24% weaned off PN |

Other Gastrointestinal Disorders

This compound has also shown potential benefits in conditions like Crohn's disease and chemotherapy-induced mucositis:

Safety Profile

The safety of this compound has been evaluated through various clinical trials and real-world studies. Common adverse events reported include:

- Gastrointestinal Disorders : Nausea, abdominal pain.

- Renal Issues : Incidents of nephrolithiasis (kidney stones) have been noted.

A comprehensive analysis of adverse events from the FDA Adverse Event Reporting System (FAERS) identified over 10,000 reports linked to this compound, highlighting its safety profile across diverse patient populations.

Case Studies

-

Case Study on Efficacy :

A patient with severe SBS who had been dependent on PN for years was treated with this compound. After six months, the patient reported a significant increase in oral intake and a reduction in PN volume by over 50%, leading to improved quality of life. -

Long-term Safety Analysis :

A long-term follow-up study on patients treated with this compound revealed no significant long-term adverse effects beyond those observed during initial trials. Patients maintained improved nutritional status and reduced dependence on PN over extended periods.

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study teduglutide’s effects on intestinal epithelial repair?

Answer: Caco-2 human intestinal epithelial cell lines are frequently employed to assess this compound’s proliferative effects. Methodologies include BrdU incorporation assays to quantify DNA synthesis and flow cytometry for cell cycle analysis. Dose-response experiments (e.g., 250–1000 nM concentrations) paired with Bonferroni-corrected t-tests are standard for evaluating statistical significance .

Q. What are the primary efficacy endpoints in this compound clinical trials for short bowel syndrome (SBS)?

Answer: The primary endpoint is typically a ≥20% reduction in parenteral support (PS) volume at 24 weeks compared to baseline. Secondary endpoints include enteral autonomy (cessation of PS) and changes in plasma citrulline (a biomarker of mucosal repair). Statistical methods like Wilcoxon rank-sum tests are used to compare PS volume reductions between treatment arms .

Q. How is this compound’s safety profile evaluated in controlled trials?

Answer: Safety assessments include adverse event (AE) reporting, hematological/urinalysis parameters, and treatment-emergent serious AEs (TESAEs). AE coding follows MedDRA guidelines, and comparisons between this compound and standard-of-care arms use Fisher’s exact tests for incidence rates .

Advanced Research Questions

Q. How can researchers reconcile contradictions between real-world safety data and clinical trial findings for this compound?

Answer: Disproportionality analyses of pharmacovigilance databases (e.g., FAERS) using metrics like Reporting Odds Ratio (ROR) and Bayesian Confidence Propagation Neural Network (BCPNN) can identify unexpected AEs. Contrast these with trial data by adjusting for confounders (e.g., comorbidities, polypharmacy) via multivariate regression .

Q. What methodological approaches optimize this compound dosing regimens in heterogeneous patient populations?

Answer: Population pharmacokinetic (PopPK) modeling integrates covariates (e.g., renal function, residual bowel length) to predict exposure-response relationships. Adaptive trial designs with Bayesian dose escalation can refine dosing (e.g., 0.05 mg/kg/day vs. 0.10 mg/kg/day) while minimizing toxicity .

Q. How can researchers address stability challenges in quantifying intact this compound peptides?

Answer: Reverse-phase UHPLC-UV-HESI/O methods validated per ICH guidelines ensure peptide stability. Parameters include column temperature optimization (25–40°C), pH-controlled mobile phases, and forced degradation studies to identify cleavage sites. Compare with LC-MS/MS for cross-validation .

Q. What mechanisms underlie this compound’s effects on intestinal stem cells (ISCs) in graft-versus-host disease (GVHD)?

Answer: Preclinical murine models show this compound enhances ISC proliferation via GLP-2 receptor activation, restoring Paneth cell function. Flow cytometry and RNA-seq identify markers like Lgr5+ ISCs. Human studies correlate low L-cell counts with non-relapse mortality, supporting combination therapies with immunosuppressants .

Q. How do real-world outcomes of this compound differ from clinical trial results in SBS patients?

Answer: Real-world studies report longer times to PS weaning (17.7 vs. 10.2 months in trials) due to heterogeneous anatomy (e.g., colon length). Use propensity score matching to adjust for baseline differences and Cox regression for time-to-event analysis .

Q. What statistical strategies mitigate bias in pediatric this compound studies with small sample sizes?

Answer: Bayesian hierarchical models borrow strength from adult data while preserving pediatric subgroup integrity. Surrogate endpoints (e.g., citrulline levels) validated via Prentice criteria reduce reliance on underpowered clinical outcomes .

Q. How can researchers design trials to evaluate this compound’s long-term safety in chronic intestinal failure?

Answer: Implement cumulative incidence functions for AEs (e.g., gastrointestinal obstruction) with competing risk analysis. Leverage registry data for extended follow-up (≥5 years) and use Gray’s test for time-to-AE comparisons .

Q. What translational models bridge this compound’s preclinical and clinical effects on mucosal healing?

Answer: Organoid cultures from SBS patient biopsies treated with this compound assess crypt-villus regeneration. Transcriptomic profiling (scRNA-seq) identifies pathways like Wnt/β-catenin, validated in murine intestinal injury models .

Q. How can this compound be combined with other therapies to enhance enteral adaptation?

Answer: Preclinical synergy testing with growth hormone or glutamine uses factorial design experiments. Clinical trials should employ adaptive randomization to allocate patients to combination arms based on early response biomarkers .

Q. Methodological Tables

Table 1: Common Statistical Methods in this compound Research

| Endpoint | Method | Application |

|---|---|---|

| AE Signal Detection | ROR, BCPNN | Pharmacovigilance studies |

| PS Volume Reduction | Wilcoxon Rank-Sum | Clinical trials |

| Dose Optimization | PopPK Modeling | Pediatric studies |

Table 2: Key Biomarkers in this compound Studies

| Biomarker | Role | Assay |

|---|---|---|

| Plasma Citrulline | Mucosal Mass Surrogate | HPLC-MS |

| Lgr5+ ISCs | Stem Cell Proliferation | Flow Cytometry |

| Fecal Calprotectin | Inflammation Marker | ELISA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。